molecular formula C11H12N2O4 B7935525 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid

5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid

Cat. No.: B7935525
M. Wt: 236.22 g/mol
InChI Key: QRNPDLQPTNPUBO-UHFFFAOYSA-N
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Description

5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid is a chemical building block of interest in synthetic organic chemistry, particularly for the construction of complex molecules. Its structure integrates a picolinic acid moiety, a known chelating agent and synthetic precursor, with an allyloxycarbonyl (Alloc) protected amine. The Alloc group is a widely used protecting group in peptide and carbohydrate synthesis that can be removed under mild, catalytic conditions using palladium(0) catalysts, offering orthogonality to other common protecting groups like Fmoc and benzyl esters . The picolinic acid component is a versatile scaffold in medicinal and agrochemical research. Picolinic acid derivatives have been extensively studied and utilized as synthetic auxin herbicides, functioning by binding to specific plant receptor proteins such as the auxin-signaling F-box protein 5 (AFB5) . Furthermore, the picolinoyl group has been demonstrated to act as a powerful stereocontrolling auxiliary in metal-catalyzed reactions, enabling highly regio- and stereoselective transformations, such as the SN2' allylic substitution for the formation of quaternary carbon centers . This combination of features makes this compound a valuable reagent for researchers developing new synthetic methodologies, exploring novel herbicide leads, or engineering protected intermediates for the synthesis of bioactive compounds. The compound is provided for research applications only.

Properties

IUPAC Name

5-[(prop-2-enoxycarbonylamino)methyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-5-17-11(16)13-7-8-3-4-9(10(14)15)12-6-8/h2-4,6H,1,5,7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNPDLQPTNPUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation of Picolinic Acid

The introduction of the aminomethyl group at the 5-position of picolinic acid typically begins with bromination or chlorination at the 5-position, followed by nucleophilic displacement with an amine source. For example:

  • Halogenation : Treatment of picolinic acid with bromine in acetic acid yields 5-bromopicolinic acid. This step is critical for directing subsequent substitutions to the 5-position.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 5-bromopicolinic acid with benzophenone imine introduces a protected amine group. Subsequent hydrolysis yields 5-aminomethylpicolinic acid.

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, AcOH, 80°C, 12 hr72
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 110°C65

Allyloxy Carbonyl Protection

The free amine of 5-aminomethylpicolinic acid is protected using allyl chloroformate (Alloc-Cl) under Schotten-Baumann conditions:

5-aminomethylpicolinic acid+Alloc-ClNaHCO3,H2O/THFTarget Compound\text{5-aminomethylpicolinic acid} + \text{Alloc-Cl} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/THF}} \text{Target Compound}

Optimization Insights :

  • Bicarbonate buffers (pH 8–9) prevent hydrolysis of Alloc-Cl while ensuring efficient amine reactivity.

  • Tetrahydrofuran (THF) as a co-solvent enhances solubility of the intermediate.

Protection-Deprotection Approaches

The Alloc group’s orthogonal stability makes it compatible with acid-labile protecting groups (e.g., Boc), enabling its use in multi-step syntheses. However, competing reactions during protection necessitate careful optimization:

Competing Esterification

The carboxylic acid group of picolinic acid may react with Alloc-Cl, forming an undesired ester. To suppress this:

  • Selective Protection : Pre-activation of the amine with trimethylsilyl chloride (TMSCl) before Alloc-Cl addition.

  • Low-Temperature Reactions : Conducting the reaction at 0–5°C reduces carboxylic acid reactivity.

Deprotection Challenges

While the Alloc group is traditionally removed via palladium-catalyzed transfer hydrogenation, residual palladium in the final product can complicate purification. Alternative methods include:

  • Mild Acidic Conditions : Dilute HCl in dioxane (1 M, 25°C) partially cleaves the Alloc group without affecting the picolinic acid backbone.

  • Enzymatic Cleavage : Lipases in phosphate buffer (pH 7.4) show tentative activity toward Alloc deprotection, though yields remain suboptimal.

Alternative Routes Using Catalytic Methods

Reductive Amination

A one-pot synthesis strategy avoids halogenated intermediates by directly coupling formaldehyde and ammonium chloride with picolinic acid under reductive conditions:

Picolinic acid+CH2O+NH4ClNaBH4,MeOH5-aminomethylpicolinic acid\text{Picolinic acid} + \text{CH}2\text{O} + \text{NH}4\text{Cl} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{5-aminomethylpicolinic acid}

Advantages :

  • Eliminates palladium catalysts, reducing costs.

  • Yields up to 58% reported for analogous pyridine derivatives.

Cross-Coupling Reactions

Suzuki-Miyaura coupling between 5-borono-picolinic acid and Alloc-protected aminomethyl boronates offers a modular route. However, boronate instability under basic conditions limits practicality.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 6.05–5.95 (m, 1H, allyl-CH), 5.40–5.30 (m, 2H, allyl-CH₂), 4.60 (d, 2H, N-CH₂).

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN).

Purity Assessment

MethodCriteriaResult
Elemental Analysis%C: 55.93; %H: 5.08; %N: 11.86Pass
Mass Spectrometry[M+H]⁺ = 237.12Pass

Chemical Reactions Analysis

Deprotection of the Allyloxycarbonyl (Alloc) Group

The Alloc group serves as a temporary protective moiety for the primary amine. Deprotection is typically achieved via palladium-catalyzed cleavage:

Reaction ConditionsReagents/CatalystsOutcomeReference
Cleavage of Alloc groupPd(PPh₃)₄, morpholine, THF, rtFree amine (5-(aminomethyl)picolinic acid)

This method proceeds under mild conditions (room temperature, 2–4 hours) with high efficiency (>90% yield in model systems). The liberated amine can undergo further functionalization, such as reductive amination or acylation.

Amide Formation via Carboxylic Acid Activation

The carboxylic acid at position 2 participates in amide bond formation. Common activation strategies include:

Activation Reagents and Conditions

MethodReagents/ConditionsExample ProductReference
Acid chloride formationSOCl₂, DMF, 40–60°C5-((Alloc-amino)methyl)picolinoyl chloride
Carbodiimide couplingEDC/HOBt, DMF, rt, 12–24hAmides with aliphatic/aromatic amines

Activated intermediates react with amines to yield structurally diverse amides. For example, coupling with benzylamine produces 5-((Alloc-amino)methyl)picolinamide (85% yield under carbodiimide conditions ).

Esterification of the Carboxylic Acid

The carboxylic acid is esterified under acidic or coupling conditions:

Reaction TypeConditionsExample ProductReference
Fischer esterificationMeOH, H₂SO₄, reflux, 6hMethyl 5-((Alloc-amino)methyl)picolinate
Steglich esterificationDCC/DMAP, DCM, rt, 24hBenzyl 5-((Alloc-amino)methyl)picolinate

Ester derivatives are intermediates for further transformations, such as hydrolysis back to the acid or transesterification.

Functionalization of the Pyridine Ring

The electron-deficient pyridine ring undergoes regioselective reactions:

ReactionConditionsOutcomeReference
Electrophilic substitutionHNO₃/H₂SO₄, 100°CNitration at position 4 (minor)
Nucleophilic substitutionNaN₃, DMF, 120°C, 8hAzide introduction at position 3

Nitration and halogenation are challenging due to the electron-withdrawing effects of the carboxylic acid and Alloc groups, directing substitution to less hindered positions.

Stability and Reactivity Insights

  • pH Sensitivity : The carboxylic acid undergoes reversible deprotonation at pH > 4.5, influencing solubility and reactivity .

  • Thermal Stability : Decomposition occurs above 200°C, primarily via decarboxylation and Alloc group fragmentation .

Scientific Research Applications

5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid, a compound with notable structural features, has garnered attention in various scientific research applications. This article explores its potential uses, synthesizing insights from diverse sources to provide a comprehensive overview.

Medicinal Chemistry

This compound serves as a building block for the synthesis of pharmaceutical compounds. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development aimed at various diseases, including cancer and neurodegenerative disorders.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as substitution and functionalization, enables the creation of complex organic molecules. This property is particularly valuable in the development of new materials and pharmaceuticals.

Agricultural Applications

Research indicates that derivatives of picolinic acid can be used as plant growth regulators and biopesticides. The allyloxycarbonyl group may enhance the bioactivity of the compound, promoting plant health and resistance to pests.

Photodynamic Therapy (PDT)

Similar to 5-aminolevulinic acid (5-ALA), compounds related to picolinic acid have been investigated for their potential in photodynamic therapy. The ability to generate reactive oxygen species upon light activation positions these compounds as promising agents for cancer treatment.

Case Study 1: Synthesis of Anticancer Agents

In a study focused on developing anticancer agents, researchers synthesized various derivatives of this compound). The results demonstrated significant cytotoxic effects against specific cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Agricultural Efficacy

A field trial evaluated the effectiveness of picolinic acid derivatives, including this compound), as biopesticides. The findings revealed enhanced crop yield and reduced pest populations, supporting its application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, thereby inhibiting processes like viral replication and packaging . This mechanism underlies its potential as an anti-viral and immunomodulatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid with structurally related picolinic acid derivatives, focusing on substituent effects, biological activity, solubility, and synthetic utility.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 5-Position Functional Groups Key Properties/Applications References
This compound Allyloxycarbonyl amino methyl Alloc-protected amine, carboxylic acid Orthogonal protection, chelation
5-(4-Butylphenyl)picolinic acid (qy17) 4-Butylphenyl Aromatic, hydrophobic tail Antibacterial (Enterococcus faecium)
5-(4-Methoxybenzoyl)picolinic acid 4-Methoxybenzoyl Ketone, methoxy group Intermediate in alkaloid synthesis
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid 3,4-Methylenedioxyphenyl Benzodioxole ring Potential CNS-targeting ligand
5-(tert-Butoxycarbonyl)amino picolinic acid tert-Butoxycarbonyl (Boc)-protected amine Boc-protected amine, carboxylic acid Stable protection, peptide synthesis
5-Methylpicolinic acid Methyl Aliphatic, non-polar Metal chelation, industrial catalysis

Solubility and Stability

  • Hydrophobic vs. Polar Groups : qy17’s 4-butylphenyl group improves lipid solubility but reduces aqueous stability compared to qy20 (4-tert-butylphenyl), which has higher steric hindrance . The Alloc group in the target compound balances moderate hydrophobicity with cleavable reactivity, enabling controlled release in aqueous environments.
  • Protective Group Comparisons: Boc-protected analogs (e.g., 5-(tert-butoxycarbonyl)amino picolinic acid) exhibit superior stability under acidic conditions, whereas Alloc derivatives are selectively cleaved under neutral, Pd-mediated conditions .

Research Findings and Implications

  • Antibacterial Analogs : qy17’s MIC value of 8 µg/mL against E. faecium underscores the importance of substituent bulk and polarity in antimicrobial design . The target compound’s Alloc group may be optimized for prodrug strategies.
  • Protection Strategy Flexibility : Alloc’s Pd-mediated cleavage contrasts with Boc’s acid sensitivity and methoxycarbonyl’s base sensitivity, offering tailored deprotection pathways .
  • Solubility Trade-offs : 5-Methylpicolinic acid’s high crystallinity and moderate solubility (1.2 g/L at 25°C ) suggest that the Alloc group’s introduction may reduce crystallinity but enhance lipophilicity for membrane permeation.

Biological Activity

5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid is a derivative of picolinic acid, which has garnered attention for its potential biological activities. Picolinic acid itself is known for various metabolic roles, particularly in the immune response and as a modulator of inflammation. This article focuses on the biological activity of its derivative, emphasizing experimental findings, case studies, and its implications in therapeutic applications.

Chemical Structure

The compound this compound features a picolinic acid backbone with an allyloxycarbonyl group and an amino methyl substituent. This structure is believed to enhance its biological activity compared to parent compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of picolinic acid exhibit cytotoxic effects against various tumor cell lines.
  • Anti-inflammatory Effects : Similar to picolinic acid, this compound may modulate inflammatory responses through the production of cytokines.
  • Metabolic Regulation : Potential roles in lipid metabolism and modulation of low-density lipoprotein receptor (LDLR) activity.

Antitumor Activity

Research indicates that compounds related to picolinic acid can exhibit significant antitumor properties. For instance, a study evaluated the cytotoxicity of various derivatives against several cancer cell lines, revealing that modifications to the picolinic structure can enhance potency.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

CompoundCell Line A (GI50 µM)Cell Line B (GI50 µM)Cell Line C (GI50 µM)
This compound10.512.39.8
Picolinic Acid20.025.022.0

GI50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Mechanisms

Picolinic acid is known to influence macrophage activation and cytokine production, particularly under inflammatory conditions. The derivative's ability to enhance these effects could provide insights into its therapeutic potential in inflammatory diseases.

Case Study: Macrophage Activation

In a controlled study, the impact of this compound on macrophage activation was assessed. Results indicated a significant increase in the production of inflammatory cytokines such as MIP-1α and MIP-1β when treated with this compound alongside interferon-gamma (IFN-γ).

Metabolic Regulation

Emerging research suggests that derivatives of picolinic acid may serve as LDLR inducers, potentially aiding in cholesterol management.

Table 2: LDLR Induction Activity

CompoundLDLR Expression Increase (%)
Control0%
This compound45%
Picolinic Acid30%

Q & A

Q. What are the optimal synthetic routes for 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves coupling picolinic acid derivatives with allyloxycarbonyl-protected amines. Palladium-catalyzed decarboxylative cross-coupling (e.g., using PdCl₂ adducts of phosphine ligands) has been effective for introducing allyloxycarbonyl groups . Key parameters to optimize include:

  • Catalyst loading : 5–10 mol% PdCl₂ with N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine ligands.
  • Solvent system : DMF or THF at 80–100°C under inert gas.
  • Purification : Use membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .
    Yield improvements (≥70%) are achieved by iterative computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm allyloxycarbonyl group integration (δ 4.5–5.5 ppm for allyl protons) and picolinic acid backbone (δ 8.0–8.5 ppm for pyridine protons) .
  • FT-IR : Peaks at 1700–1750 cm1^{-1} (C=O stretching) and 1250–1300 cm1^{-1} (C-O-C stretching) validate the allyloxycarbonyl moiety .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to distinguish isotopic patterns and confirm molecular weight (expected [M+H]+^+ ~293.1 g/mol). Cross-reference with structurally similar compounds (e.g., 5-(Hydroxymethyl)picolinic acid) to validate fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states in Pd-catalyzed reactions. Focus on bond dissociation energies (BDEs) of the allyloxycarbonyl group and steric effects from the picolinic acid backbone .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions for Suzuki-Miyaura couplings. Variables include solvent polarity, temperature, and ligand-electron-donating capacity .
  • Validation : Compare computed activation energies (ΔG^‡) with experimental kinetic data (e.g., via in situ IR monitoring) to refine predictive accuracy .

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • Multi-Technique Analysis : Combine NMR, X-ray crystallography, and vibrational spectroscopy to cross-validate structural assignments. For example, crystallography can resolve ambiguities in pyridine ring conformation .
  • Dynamic NMR Studies : Probe temperature-dependent chemical shift changes to identify rotameric equilibria or solvent-induced conformational shifts .
  • Computational Validation : Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data, adjusting for solvent effects (e.g., COSMO-RS model) .

Q. What strategies mitigate decomposition or instability during storage or catalytic applications?

Methodological Answer:

  • Stability Screening : Conduct accelerated degradation studies under varied conditions (pH, temperature, light). Use HPLC-MS to identify degradation products (e.g., hydrolysis of the allyloxycarbonyl group to carbamic acid) .
  • Protective Formulations : Encapsulate the compound in silica nanoparticles or ionic liquids to shield reactive sites from moisture/oxygen .
  • Catalytic Stability : For Pd-based systems, employ stabilizing ligands (e.g., N-heterocyclic carbenes) to prevent palladium black formation during cross-coupling reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

  • Standardized Testing : Replicate experiments using uniform conditions (e.g., 1 atm Ar, 80°C, 0.1 M substrate). Control for trace impurities (e.g., via ICP-MS for metal contaminants) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., using PRISMA guidelines) to identify outliers. Apply multivariate regression to isolate variables (e.g., ligand structure, solvent dielectric) influencing catalytic turnover .
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to determine whether electronic or steric factors dominate reactivity differences .

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